

Englerin A: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Englerin A

Cat. No.: B607327

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For researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the solubility, handling, and biological activity of **Englerin A**, a potent and selective inhibitor of renal cancer cell growth. Detailed protocols for its solubilization and use in cell-based assays are also included.

Physicochemical Properties

Englerin A is a guaiane sesquiterpenoid with the molecular formula $C_{26}H_{34}O_6$ and a molecular weight of approximately 442.5 g/mol .^[1] It is a white powder in its solid form.^[2]

Solubility Profile

The solubility of **Englerin A** is a critical factor for its use in in vitro and in vivo studies. While precise quantitative solubility limits are not extensively published, the following table summarizes the available data from various sources. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Solvent	Solubility	Concentration/For mulation Examples	Notes
DMSO	Soluble	Stock solutions of 1 mM, 5 mM, 10 mM, 50 mM, and 100 mM can be prepared.	The solvent of choice for preparing high-concentration stock solutions for in vitro use.
Methanol	Soluble	---	A suitable organic solvent for dissolving Englerin A.
Ethyl Acetate	Soluble	---	Another viable organic solvent for Englerin A.
Ethanol	Soluble	Can be dissolved in ethanol with the aid of sonication. Often used in combination with other excipients for formulations.[3]	Frequently used as a co-solvent in formulations for in vivo studies.
Water	Slightly Soluble	---	Englerin A has poor aqueous solubility.
PEG300	Soluble (as a co-solvent)	Used in combination with ethanol for solubilization.[3]	A common co-solvent for increasing the solubility of hydrophobic compounds.
Labrasol®	Soluble	An oral formulation at 20 mg/mL has been developed.[4]	A non-ionic surfactant used to enhance the solubility and oral bioavailability of poorly water-soluble drugs.
Cyclodextrins	Soluble (in formulation)	A parenteral formulation at 5.7	Cyclodextrins can encapsulate

mg/mL has been
developed using
cyclodextrins.[4]

hydrophobic
molecules to increase
their aqueous
solubility.

Experimental Protocols

Protocol 1: Preparation of Englerin A Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Englerin A** in DMSO.

Materials:

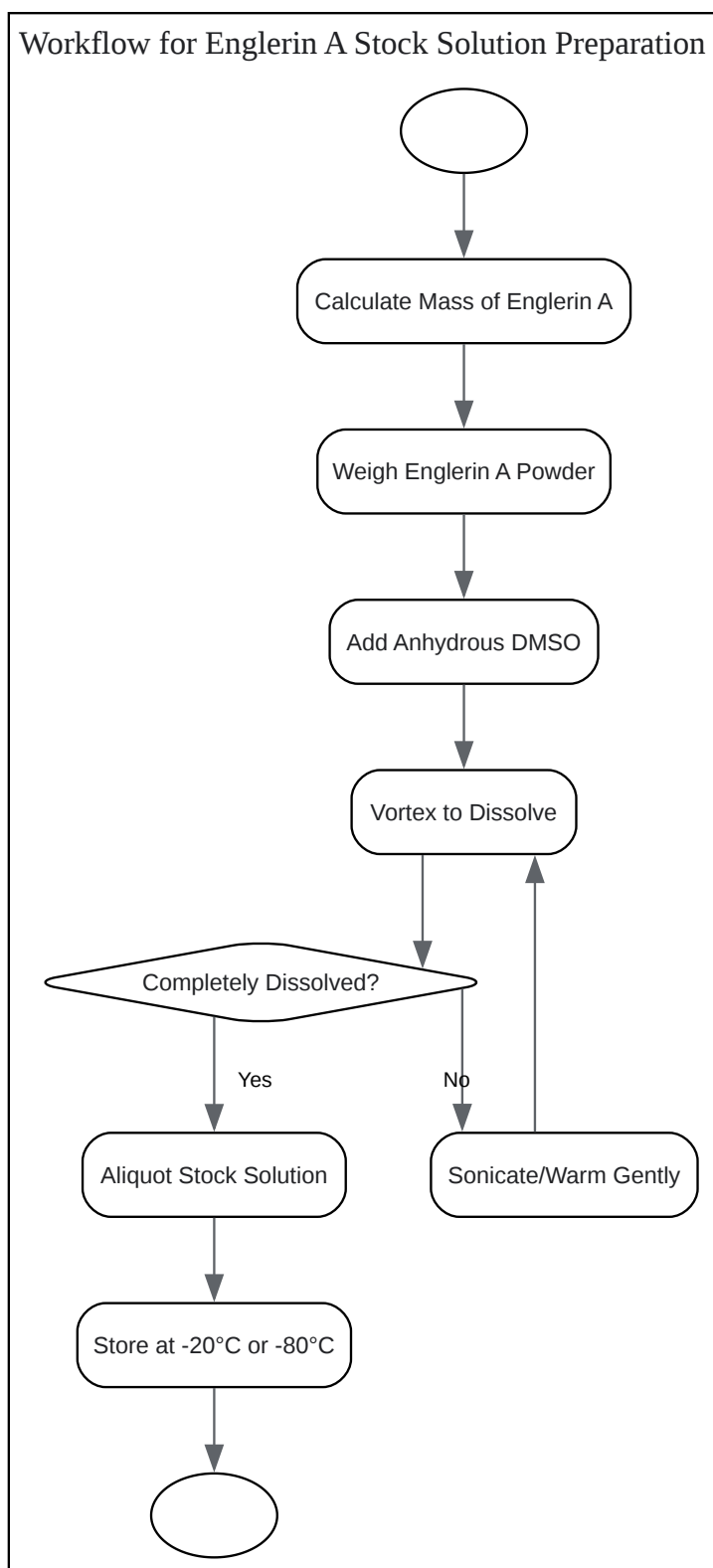
- **Englerin A** (solid powder)
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **Englerin A**:
 - Molecular Weight (MW) of **Englerin A** \approx 442.5 g/mol
 - For 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = 10 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 442.5 \text{ g/mol} \times 1 \text{ mL} = 0.004425 \text{ g} = 4.425 \text{ mg}$
- Weigh **Englerin A**:
 - Carefully weigh out 4.425 mg of **Englerin A** powder and place it into a sterile vial.

- Add DMSO:
 - Add 1 mL of anhydrous DMSO to the vial containing the **Englerin A** powder.
- Dissolve the compound:
 - Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
 - If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes.^[3] For obtaining a higher solubility, gentle warming to 37°C can also be applied.^[2]
- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage. Stock solutions can be stored for several months at -20°C.^[2] It is recommended to use the solution on the same day of preparation if possible.^[2]

Workflow for Preparing **Englerin A** Stock Solution



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Caption: A flowchart illustrating the steps for preparing a stock solution of **Englerin A** in DMSO.

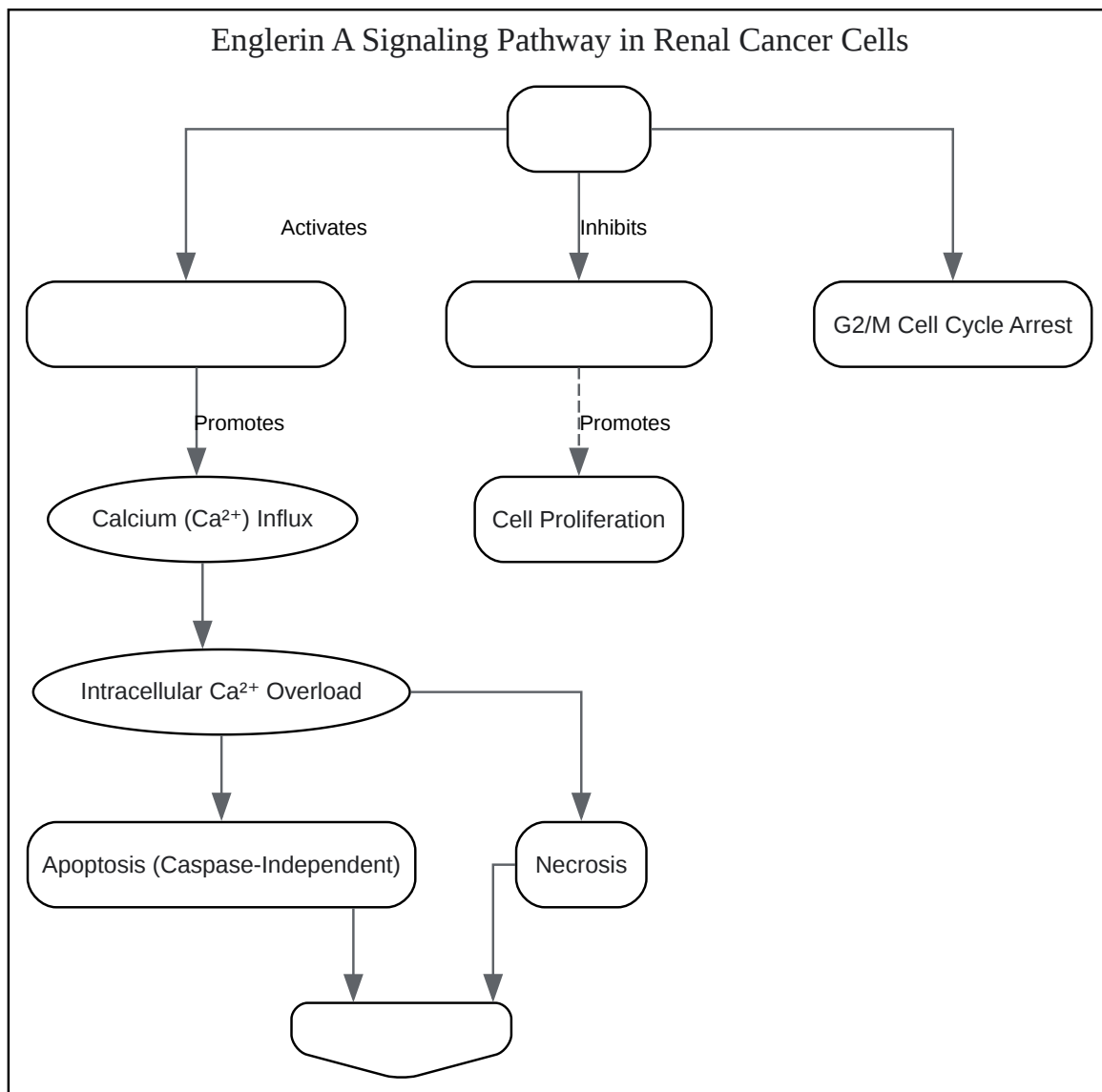
Biological Activity and Signaling Pathway

Englerin A exhibits potent and selective cytotoxic effects against renal cancer cells.[5] Its primary mechanism of action involves the activation of the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[6][7][8]

Signaling Pathway of **Englerin A** in Renal Cancer Cells:

- **TRPC4/TRPC5 Activation:** **Englerin A** acts as a potent agonist of TRPC4 and TRPC5 ion channels located on the plasma membrane of sensitive cancer cells.[6][7][8]
- **Calcium Influx:** Activation of these channels leads to a rapid and sustained influx of calcium ions (Ca^{2+}) into the cell.[5][8][9]
- **Cellular Effects:** The resulting intracellular calcium overload triggers a cascade of downstream events, leading to cell death through multiple mechanisms:
 - **Necrosis:** The significant increase in intracellular calcium can lead to necrotic cell death.[9][10]
 - **Apoptosis:** **Englerin A** can also induce caspase-independent apoptosis.[3][11]
- **Inhibition of Pro-Survival Pathways:** **Englerin A** has been shown to inhibit the activation of the AKT and ERK signaling pathways, which are crucial for cell proliferation and survival.[3][11]
- **Cell Cycle Arrest:** Treatment with **Englerin A** can cause an accumulation of cells in the G2 phase of the cell cycle, indicating a block in the G2/M transition.[3][11]

Englerin A Signaling Pathway



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Caption: The signaling cascade initiated by **Englerin A**, leading to renal cancer cell death.

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